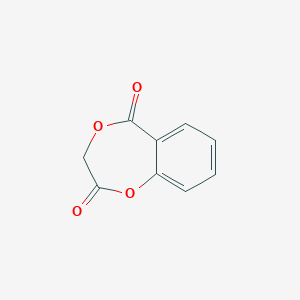

5H-1,4-Benzodioxepin-2,5(3H)-dione

説明

特性

CAS番号 |

113511-19-6 |

|---|---|

分子式 |

C9H6O4 |

分子量 |

178.14 g/mol |

IUPAC名 |

1,4-benzodioxepine-2,5-dione |

InChI |

InChI=1S/C9H6O4/c10-8-5-12-9(11)6-3-1-2-4-7(6)13-8/h1-4H,5H2 |

InChIキー |

XPBNYJHBULNBEO-UHFFFAOYSA-N |

正規SMILES |

C1C(=O)OC2=CC=CC=C2C(=O)O1 |

製品の起源 |

United States |

類似化合物との比較

Comparative Data Table

Key Research Findings

- Benzooxazine-diones : Demonstrated superior BBB permeability and drug-like properties, making them promising for CNS-targeted therapies .

- Quinazoline-diones : Structural flexibility enables functionalization for nucleoside-derived therapeutics, though solubility data remains unreported .

- Phenanthroline-dione complexes : Charge-transfer properties enhance photoconductivity in semiconductor composites .

準備方法

Iodolactonization of Alkenyl Benzaldehyde Derivatives

A prominent method for synthesizing benzodioxepinones involves iodolactonization, as demonstrated by ACS Omega . This tandem oxidation-cyclization strategy employs 2-O/N-tethered alkenyl benzaldehydes as starting materials. The process begins with the oxidation of the aldehyde group to a carboxylic acid using copper(I) iodide (CuI) and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C. Subsequent iodolactonization forms the seven-membered lactone ring, yielding halogenated benzodioxepinones (e.g., 2a–2s ).

Key Steps :

-

Oxidation : The aldehyde group is converted to a carboxylic acid under oxidative conditions.

-

Iodolactonization : Intramolecular nucleophilic attack by the carboxylic acid on the adjacent alkene, facilitated by iodine incorporation, forms the lactone ring.

Optimization Notes :

-

Terminal propargyl ethers yield mixtures of mono- and di-iodinated products, necessitating chromatographic separation .

-

Yields range from 45% to 78%, depending on substituent electronic effects.

Example Procedure :

A solution of 2-hydroxybenzaldehyde derivative (1.0 equiv) and 3-chloro-2-methylprop-1-ene (1.5 equiv) in DMF is stirred with KCO (3.0 equiv) at room temperature. After 12–20 hours, the crude product is extracted with ethyl acetate, dried over NaSO, and purified via silica gel chromatography .

Hydrolysis of Carboalkoxy Intermediates

A patent by US3647479A describes the synthesis of benzodioxepin-diones via hydrolysis of carboalkoxy precursors. For instance, 3,4-dihydro-2H-1,5-benzodioxepin-3-one derivatives undergo acid-catalyzed hydrolysis to yield the target dione.

Reaction Conditions :

-

Solvent : Lower alcohols (e.g., methanol) mixed with aqueous HCl (5%).

-

Temperature : Reflux for 4–6 hours.

Mechanism :

The carboalkoxy group (-COOR) is hydrolyzed to a carboxylic acid (-COOH), which subsequently undergoes cyclodehydration to form the dione structure.

Workup :

The reaction mixture is cooled, diluted with ice water, and acidified to pH 2.5. Extraction with diethyl ether, followed by drying and solvent evaporation, affords the product .

Cyclization Using Coupling Agents and Bases

A clobazam synthesis patent (WO2016151464A1) outlines a method applicable to benzodioxepin-diones. While focused on benzodiazepines, the protocol’s cyclization step using coupling agents (e.g., DCC) and bases (e.g., NaOH) can be adapted for dione formation.

General Steps :

-

Condensation : Reacting 2-aminobenzaldehyde derivatives with monoalkyl malonates in the presence of a coupling agent.

-

Cyclization : Treating the intermediate with a base (e.g., KOH) to induce ring closure.

Example :

A mixture of N-(2-formylphenyl)-4-methylbenzenesulfonamide and monoalkyl malonate in DMF is stirred with KCO at 50°C. Hydrolysis with NaOH followed by acidification yields the cyclized product .

Comparative Analysis of Methods

Post-Synthetic Modifications

The iodolactonization products from can be further functionalized:

-

Thiocyanation : Treatment with KSCN in DMF yields thiocyanate derivatives.

-

Azidation : NaN in DMSO introduces azide groups.

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition generates triazole-linked analogs.

Industrial and Scalability Considerations

-

Iodolactonization : Suitable for small-scale synthesis but limited by iodine waste.

-

Hydrolysis : Cost-effective for bulk production due to minimal reagent use.

-

Cyclization : Preferred in pharmaceutical industries for high-purity outputs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5H-1,4-Benzodioxepin-2,5(3H)-dione?

- Methodology :

- Claisen-like condensation : Adapt procedures from tetrahydro-pentalene-dione synthesis (e.g., base-catalyzed condensation of aldehydes with cyclic diketones in methanol) .

- Recrystallization : Purify crude products using ice-cold ethanol or methanol to remove unreacted starting materials .

- Yield optimization : Adjust stoichiometry (e.g., 4:1 aldehyde-to-dione ratio) and reaction time (overnight stirring at RT) for maximal efficiency .

Q. How should researchers handle and store 5H-1,4-Benzodioxepin-2,5(3H)-dione safely?

- Safety protocols :

- Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact, as similar diones are classified as irritants .

- Store in airtight containers at RT, protected from moisture and static discharge .

- Monitor decomposition: Avoid prolonged exposure to light/heat, which may trigger hazardous reactions (e.g., sublimation or gas release) .

Q. What analytical techniques are essential for characterizing this compound?

- Characterization workflow :

- NMR spectroscopy : Use a 400 MHz spectrometer with TMS as an internal standard to confirm structure (δ values for carbonyl groups typically 170-180 ppm in ¹³C NMR) .

- FT-IR : Identify key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹) .

- Melting point analysis : Compare observed values (e.g., 200–210°C) with literature to assess purity .

Advanced Research Questions

Q. How can stereochemical outcomes in derivatives of 5H-1,4-Benzodioxepin-2,5(3H)-dione be controlled?

- Stereocontrol strategies :

- Solvent polarity : Polar solvents (e.g., methanol) favor specific diastereomers via stabilization of transition states .

- Catalytic asymmetry : Explore chiral bases (e.g., proline derivatives) to induce enantioselectivity in aldol or Michael additions .

- X-ray crystallography : Resolve ambiguous stereochemistry by single-crystal analysis .

Q. How should contradictory data in spectroscopic characterization be resolved?

- Data reconciliation :

- Cross-validation : Compare NMR/IR data with computational models (e.g., DFT simulations) to verify peak assignments .

- HPLC purity checks : Confirm sample integrity (>95% purity) to rule out impurities affecting spectral results .

- Dynamic NMR : Investigate temperature-dependent shifts to detect conformational flexibility or tautomerism .

Q. What are the ecological risks of 5H-1,4-Benzodioxepin-2,5(3H)-dione in aquatic environments?

- Ecotoxicology assessment :

- OECD 301 biodegradation tests : Evaluate persistence using standardized microbial degradation assays .

- QSAR modeling : Predict bioaccumulation potential (log P < 3 suggests low risk) .

- Acute toxicity assays : Use Daphnia magna or algae to determine LC₅₀ values .

Q. How does the compound’s reactivity vary under different pH conditions?

- pH-dependent studies :

- Hydrolysis kinetics : Monitor degradation rates via UV-Vis or HPLC at pH 2–12 (e.g., accelerated hydrolysis in acidic/basic media) .

- Stability profiling : Identify stable pH ranges for storage (e.g., neutral buffers) .

Q. What regulatory frameworks apply to research involving this compound?

- Compliance guidelines :

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。